Fiduxosin
Fiduxosin
Brand Name:
Vulcanchem
CAS No.:
208993-54-8
VCID:
VC0154520
InChI:
InChI=1S/C30H29N5O4S/c1-38-22-10-7-11-23-24(22)20-16-34(15-19(20)17-39-23)12-5-6-13-35-29(36)27-25(33-30(35)37)26-28(40-27)31-14-21(32-26)18-8-3-2-4-9-18/h2-4,7-11,14,19-20H,5-6,12-13,15-17H2,1H3,(H,33,37)/t19-,20-/m1/s1
SMILES:
Molecular Formula:
C₃₀H₂₉N₅O₄S
Molecular Weight:
555.6 g/mol
Fiduxosin
CAS No.: 208993-54-8
Reference Standards
VCID: VC0154520
Molecular Formula: C₃₀H₂₉N₅O₄S
Molecular Weight: 555.6 g/mol
CAS No. | 208993-54-8 |
---|---|
Product Name | Fiduxosin |
Molecular Formula | C₃₀H₂₉N₅O₄S |
Molecular Weight | 555.6 g/mol |
IUPAC Name | 5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione |
Standard InChI | InChI=1S/C30H29N5O4S/c1-38-22-10-7-11-23-24(22)20-16-34(15-19(20)17-39-23)12-5-6-13-35-29(36)27-25(33-30(35)37)26-28(40-27)31-14-21(32-26)18-8-3-2-4-9-18/h2-4,7-11,14,19-20H,5-6,12-13,15-17H2,1H3,(H,33,37)/t19-,20-/m1/s1 |
Standard InChIKey | WDTAYDBPNYFWDR-WOJBJXKFSA-N |
Isomeric SMILES | COC1=CC=CC2=C1[C@@H]3CN(C[C@@H]3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O |
Canonical SMILES | COC1=CC=CC2=C1C3CN(CC3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O |
Synonyms | 8-Phenyl-3-[4-[(3aR,9bR)-1,3a,4,9b-tetrahydro-9-methoxy[1]benzopyrano[3,4-c]pyrrol-2(3H)-yl]butyl]-pyrazino[2’,3’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione; 3-(4-((3aR,9bR)-9-Methoxy-1,3a,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2(3H)-yl)butyl)-8-phen |
PubChem Compound | 172307 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume